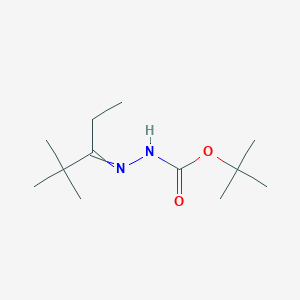
N'-(1-ethyl-2,2-dimethyl-propylidene)-hydrazinecarboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE is an organic compound that belongs to the class of hydrazinecarboxylates This compound is characterized by its unique structure, which includes a tert-butyl group, a dimethylpentan-3-ylidene moiety, and a hydrazinecarboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE typically involves the condensation of tert-butyl hydrazinecarboxylate with 2,2-dimethylpentan-3-one under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the hydrazone linkage. The reaction mixture is then heated to promote the condensation reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and precise control of temperature and pressure are essential to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, or alcohols, and are conducted in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions result in the formation of new derivatives with different functional groups.
Scientific Research Applications
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and related compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The hydrazone moiety can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE
- DIMETHYLPENTAN-3-YLIDENEHYDRAZINECARBOXYLATE
- TERT-BUTYL HYDRAZINECARBOXYLATE
Uniqueness
(E)-TERT-BUTYL 2-(2,2-DIMETHYLPENTAN-3-YLIDENE)HYDRAZINECARBOXYLATE is unique due to its specific structural features, which confer distinct reactivity and potential applications. The presence of the tert-butyl group and the dimethylpentan-3-ylidene moiety enhances its stability and reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl N-(2,2-dimethylpentan-3-ylideneamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-8-9(11(2,3)4)13-14-10(15)16-12(5,6)7/h8H2,1-7H3,(H,14,15) |
InChI Key |
GBQCWTIAMWDUCH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=NNC(=O)OC(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















